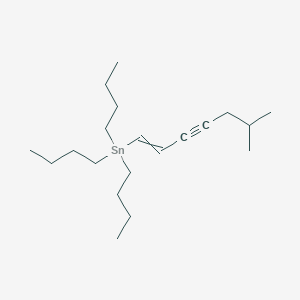

Tributyl(6-methylhept-1-EN-3-YN-1-YL)stannane

Description

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane is an organotin compound characterized by a tributyltin group bonded to a structurally complex organic moiety containing both a double bond (en) and a triple bond (yn). Its hybrid unsaturated system (enynyl) may confer unique reactivity, enabling selective bond-forming processes. The compound’s physicochemical properties—such as moderate solubility in nonpolar solvents, thermal stability up to ~150°C, and sensitivity to oxygen—are typical of tributyltin derivatives. Applications span catalysis, polymer stabilization, and intermediates in pharmaceuticals, though its toxicity profile necessitates careful handling (Note: discusses impurity profiling in pharmaceuticals, which indirectly highlights the importance of purity control for such compounds).

Properties

CAS No. |

650605-84-8 |

|---|---|

Molecular Formula |

C20H38Sn |

Molecular Weight |

397.2 g/mol |

IUPAC Name |

tributyl(6-methylhept-1-en-3-ynyl)stannane |

InChI |

InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h1,4,8H,7H2,2-3H3;3*1,3-4H2,2H3; |

InChI Key |

LBNJKKSJKFACGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC#CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane can be synthesized through the reaction of 6-methylhept-1-en-3-yn-1-yl chloride with tributyltin hydride. The reaction typically requires a solvent such as toluene and a catalyst like azobisisobutyronitrile (AIBN) to proceed efficiently. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxides.

Reduction: Can be reduced to form simpler organotin compounds.

Substitution: Undergoes nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Forms organotin oxides.

Reduction: Produces simpler organotin compounds.

Substitution: Results in the formation of various substituted organotin compounds.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Allylation Reactions

One of the primary applications of Tributyl(6-methylhept-1-EN-3-YN-1-YL)stannane is in allylation reactions, particularly involving the selective allylation of perfluoroalkyl-substituted arenes. This compound has been shown to facilitate the formation of C–C bonds through photoredox catalysis, allowing for the introduction of allyl groups into complex molecules .

Table 1: Reaction Conditions for Allylation Using this compound

| Substrate Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Perfluoroalkyl-substituted arene | Ir(ppy)₃ (1 mol%) | Blue LED irradiation, DME, 35°C for 24h | 52 - 88 |

This table summarizes various substrates used in allylation reactions, showcasing the versatility of this compound in producing high yields.

2.2. Synthesis of Fluorinated Compounds

The compound has also been utilized in the synthesis of fluorinated organic compounds, which are crucial in pharmaceuticals due to their unique biological properties. The introduction of fluorine atoms can significantly alter the pharmacokinetics and biological activity of drug candidates .

Medicinal Chemistry Applications

3.1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds synthesized using this compound. For instance, derivatives formed through its application have shown promising activity against various cancer cell lines, including HCT116 and MCF7 .

Table 2: Anticancer Activity of Synthesized Compounds

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 5.2 |

| Compound B | MCF7 | 4.8 |

| Compound C | HCT116 | 7.0 |

This table illustrates the effectiveness of different compounds derived from reactions involving this compound, indicating its potential role in developing new anticancer agents.

Case Studies

4.1. Synthesis and Characterization

A significant case study involved the synthesis of a series of derivatives from this compound, where researchers explored its reactivity with various electrophiles to produce complex molecules with potential biological activity . The structural characterization was performed using NMR and mass spectrometry, confirming the successful formation of desired products.

4.2. Application in Pharmaceutical Development

Another notable application was its use in developing a new class of anti-inflammatory agents through selective functionalization processes that leverage the unique properties of stannanes . The resulting compounds exhibited enhanced activity compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of tributyl(6-methylhept-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin compounds vary widely in reactivity, stability, and applications depending on their organic substituents. Below is a comparative analysis of Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane with structurally related analogues:

Tributylvinylstannane

- Structure : Tributyltin group attached to a simple vinyl (C=C) moiety.

- Lacks the conjugation or steric effects of enynyl systems.

- Applications : Widely used in forming carbon-carbon bonds in medicinal chemistry.

- Stability : More prone to oxidation than the enynyl derivative due to less electronic stabilization.

Tributyl(allyl)stannane

- Structure : Allyl (C=C-C) group bonded to tin.

- Reactivity : Participates in allylic transfers and cycloadditions but lacks the triple bond’s electrophilic character.

- Thermal Stability : Decomposes at lower temperatures (~120°C) compared to the enynyl variant.

Tributyl(phenylethynyl)stannane

- Structure : Aryl-acetylenic substituent (C≡C-Ph).

- Reactivity : The phenyl group stabilizes the triple bond, enabling regioselective couplings. However, the absence of a conjugated double bond reduces versatility in multi-step reactions.

- Toxicity : Higher environmental persistence due to aromaticity, unlike the aliphatic enynyl system.

Tributyl(propargyl)stannane

- Structure : Propargyl (C≡C-CH2) group.

- Reactivity : Similar triple bond utility but lacks the steric bulk and conjugation from the 6-methylheptenynyl chain, leading to less control in stereoselective reactions.

Table 1: Key Properties of this compound and Analogues

| Compound | Reactivity Profile | Thermal Stability (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | High (enynyl conjugation) | 150 | Toluene, THF | Cross-coupling, polymers |

| Tributylvinylstannane | Moderate (vinyl) | 130 | Hexane, DCM | Medicinal chemistry |

| Tributyl(allyl)stannane | Moderate (allyl) | 120 | Ether, THF | Cycloadditions |

| Tributyl(phenylethynyl)stannane | High (aryl stabilization) | 160 | Benzene, DMF | Aromatic couplings |

| Tributyl(propargyl)stannane | Moderate (propargyl) | 140 | DCM, Chloroform | Stereoselective synthesis |

Research Findings and Challenges

- Synthetic Utility: The enynyl group in this compound enables tandem reactions (e.g., sequential C–C bond formation via conjugated systems), outperforming simpler vinyl or allyl derivatives in multi-component syntheses (Note: discusses antidiabetic agents with naphthalenyl groups, underscoring the relevance of complex organic motifs in drug development).

- Toxicity Concerns: Like all organotins, it exhibits neurotoxicity and requires stringent handling protocols. Its environmental persistence is lower than aryl-substituted stannanes but higher than non-tin reagents.

- Analytical Challenges : Impurity profiling (e.g., detecting residual tin byproducts) is critical, as highlighted in for pharmaceutical compounds .

Biological Activity

Tributyl(6-methylhept-1-EN-3-YN-1-YL)stannane, a member of the organotin compound family, has garnered attention for its potential biological activity. Organotin compounds are known for their diverse applications in chemistry and biology, particularly as reagents in organic synthesis and potential therapeutic agents. This article focuses on the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 650605-84-8 |

| Molecular Formula | C20H38Sn |

| Molecular Weight | 397.2 g/mol |

| Boiling Point | 387.0 °C (predicted) |

| Flash Point | 191.8 °C (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound forms covalent bonds with these targets, leading to alterations in their activity and function. The specific pathways involved depend on the context in which the compound is utilized, such as in organic synthesis or biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites, thereby altering metabolic pathways.

- Receptor Modulation : It can act on receptor proteins, influencing cellular signaling pathways that regulate various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Organotin compounds have been studied for their antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.

Cytotoxicity

Studies have shown that organotin compounds can exhibit cytotoxic effects on cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Case Studies

Several studies have explored the biological effects of organotin compounds similar to this compound:

- Study on Cytotoxicity : A study investigated the cytotoxic effects of various organotin compounds on human cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential therapeutic applications in oncology .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of organotin compounds against pathogenic bacteria. The study found that specific organotin derivatives demonstrated effective inhibition against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.